6a-Naltrexol - 20410-98-4

6a-Naltrexol

Catalog Number: EVT-383094
CAS Number: 20410-98-4
Molecular Formula: C20H25NO4
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6β-Naltrexol is a compound of significant interest in the field of medical research due to its role as the primary metabolite of naltrexone and its unique pharmacological properties. As an opioid antagonist, it has been studied for its potential applications in treating opioid-induced side effects, alcohol dependence, and as a component in drug abuse therapy. This comprehensive analysis will delve into the mechanism of action of 6β-Naltrexol and its various applications across different fields, as elucidated by the current body of research.

Applications in Various Fields

Opioid-Induced Constipation

6β-Naltrexol has shown clinical potential in the therapy of peripheral opioid effects such as opioid-induced constipation. In a study involving healthy, opioid-naïve male volunteers, 6β-Naltrexol potently blocked morphine-induced slowing of gastrointestinal transit, suggesting its utility in managing opioid-induced constipation1.

Alcohol Dependence

Research in rats has indicated that 6β-Naltrexol can significantly reduce alcohol consumption in a dose-dependent manner, suggesting a potential clinical use for the compound in recovering alcoholics29. This is supported by further studies comparing the effects of 6β-Naltrexol and naltrexone on ethanol consumption, where both compounds were found to reduce ethanol intake5.

Opioid Abuse Treatment

6β-Naltrexol has been characterized in vivo as having less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice, which may be beneficial in treating opioid overdose and addiction due to a reduction of withdrawal effects3. Additionally, its differential potencies in vivo compared to naltrexone in monkeys suggest that it may play a minimal role in the therapeutic or antagonist effects of naltrexone in primates7.

Transdermal Drug Delivery

A study on the percutaneous absorption of a transdermal codrug of 6β-Naltrexol linked to hydroxybupropion in hairless guinea pigs has shown that this codrug may be useful in the simultaneous treatment of alcohol dependence and tobacco addiction. The codrug traversed the skin at a faster rate than 6β-Naltrexol alone, and it was well-tolerated with no skin sensitizing potential4.

Selective Opioid Receptor Antagonism

6β-Naltrexol has been found to preferentially antagonize opioid effects on gastrointestinal transit compared to antinociception in mice, indicating an intermediate selectivity for peripheral versus central opioid receptors. This selectivity, along with a long duration of action and neutral antagonist qualities in opioid-exposed systems, renders it a promising drug candidate for co-formulation with opioid analgesics to reduce peripheral opioid side effects and limit abuse potential6.

Source and Classification

6a-Naltrexol is derived from naltrexone through metabolic processes in the liver. Its classification falls under the category of opioid antagonists and it possesses a unique structural configuration that distinguishes it from other derivatives of naltrexone, such as 6β-naltrexol. The compound's chemical structure contributes to its pharmacological activity and potential therapeutic applications.

Synthesis Analysis

The synthesis of 6a-Naltrexol typically involves several chemical transformations starting from naltrexone or its derivatives. One common approach is the stereoselective synthesis that employs specific reagents and conditions to yield the desired stereoisomer.

Key Synthesis Steps:

  1. Starting Material: Naltrexone serves as the primary starting material.
  2. Reagents: Various reagents are used to facilitate the conversion, including phthalimide derivatives for initial coupling reactions.
  3. Reaction Conditions: The reactions are often conducted under controlled temperatures and pH levels to ensure selectivity towards the desired stereoisomer.
  4. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography to isolate 6a-Naltrexol from other byproducts.

The synthesis process can yield multiple stereoisomers, necessitating careful selection of reaction conditions to favor the formation of 6a-Naltrexol over its counterparts like 6β-naltrexol .

Molecular Structure Analysis

The molecular structure of 6a-Naltrexol is characterized by a complex morphinan backbone. It features a hydroxyl group at position 6 and an amine group at position 17, which are critical for its interaction with opioid receptors.

Structural Details:

  • Molecular Formula: C_19H_21NO_3
  • Molecular Weight: Approximately 313.38 g/mol
  • Functional Groups: Hydroxyl (-OH), amine (-NH), and aromatic rings contribute to its pharmacological properties.

The three-dimensional conformation of 6a-Naltrexol plays a vital role in its binding affinity to opioid receptors, influencing its efficacy as an antagonist .

Chemical Reactions Analysis

6a-Naltrexol participates in various chemical reactions that can modify its structure or enhance its pharmacological profile. Notably, it can undergo conjugation reactions leading to more water-soluble metabolites or be transformed into prodrugs for improved bioavailability.

Relevant Reactions:

  1. Esterification: Reacting with fatty acids or amino acids to form prodrugs that can enhance transdermal delivery.
  2. Conjugation: Formation of glucuronides which are important for drug metabolism and elimination.
  3. Reduction/Oxidation: Modifications at the nitrogen atom can alter receptor affinity and activity.

These reactions are crucial for developing formulations that maximize therapeutic effects while minimizing side effects .

Mechanism of Action

The mechanism of action of 6a-Naltrexol primarily involves its interaction with opioid receptors in the central nervous system. As an antagonist at the mu-opioid receptor, it blocks the effects of endogenous opioids and exogenous opioid drugs.

Mechanistic Insights:

  • Receptor Binding: 6a-Naltrexol binds competitively to mu-opioid receptors, preventing activation by opioids.
  • Signal Transduction: This binding inhibits downstream signaling pathways associated with pain relief and euphoria typically mediated by opioids.
  • Pharmacodynamics: The compound's antagonistic activity may lead to withdrawal symptoms in individuals dependent on opioids when administered .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 6a-Naltrexol is essential for its application in pharmaceutical formulations.

Key Properties:

  • Solubility: Moderately soluble in water; solubility can be enhanced through prodrug formation.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Typically ranges between 150°C to 160°C depending on purity and formulation.

These properties influence how 6a-Naltrexol is formulated for clinical use, particularly regarding dosage forms like tablets or injectables .

Applications

6a-Naltrexol has several scientific applications, primarily in pharmacology and toxicology:

  1. Opioid Dependence Treatment: Used as part of treatment regimens for individuals with opioid use disorders.
  2. Research Tool: Employed in studies investigating opioid receptor dynamics and drug interactions.
  3. Prodrug Development: Investigated for use in creating prodrugs aimed at improving bioavailability through alternative delivery methods like transdermal patches.

Its role as a metabolite of naltrexone also makes it significant in understanding drug metabolism and pharmacokinetics within clinical settings .

Chemical and Pharmacological Profile of 6β-Naltrexol

Structural Characterization and Isomer Differentiation

6β-Naltrexol (chemical name: (4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol) is a sterically defined metabolite of naltrexone. Its molecular formula is C₂₀H₂₅NO₄, with a molar mass of 343.42 g/mol [1] [6]. The compound features a morphinan core with a cyclopropylmethyl group at the N17 position and hydroxyl groups at the C6β, C14, and C4a positions. The β-orientation of the C6-hydroxy group is stereochemically critical, distinguishing it from the inactive 6α-naltrexol isomer [1] [9]. This equatorial configuration enhances hydrogen-bonding potential with opioid receptors [6].

Table 1: Physicochemical Properties of 6β-Naltrexol

PropertyValue
Molecular FormulaC₂₀H₂₅NO₄
Molar Mass343.42 g/mol
SolubilityDMSO: ~12 mg/mL; Insoluble in water
Stereochemical Configuration6β-hydroxy orientation
CAS Number49625-89-0

Solid-state characterization confirms a crystalline hydrate form, with thermogravimetric analysis revealing 5-7% water content [6]. Nuclear Magnetic Resonance (NMR) spectroscopy shows distinct signals for the C6β proton (δ 3.95 ppm, dd) due to steric environment differences from the α-isomer [10].

Metabolic Pathways: Hepatic Biotransformation of Naltrexone to 6β-Naltrexol

6β-Naltrexol is primarily generated via hepatic first-pass metabolism of naltrexone, catalyzed by dihydrodiol dehydrogenase (AKR1C family) [1] [3]. This reduction of naltrexone’s 6-keto group proceeds with strict stereoselectivity, yielding >90% 6β-epimer [9]. The metabolite achieves 10- to 30-fold higher steady-state plasma concentrations than naltrexone due to extensive presystemic conversion and slower elimination [1] [3].

Phase II metabolism involves glucuronidation at the 3-hydroxy or 6β-hydroxy positions, with urinary excretion of glucuronide conjugates accounting for >60% of administered naltrexone-derived compounds [3] [4]. Genetic polymorphisms in AKR1C genes contribute to interindividual variability in 6β-naltrexol formation, with studies showing up to 5-fold differences in plasma AUC ratios (6β-naltrexol/naltrexone) [3].

Table 2: Metabolic Parameters of Naltrexone Conversion

ParameterNaltrexone6β-Naltrexol
Bioavailability5–40%>100% (metabolite)
Tₘₐₓ (h)11.5–2
AUC Ratio110–30
Primary Metabolic RouteReduction to 6β-OHGlucuronidation

Chronic naltrexone administration does not significantly induce its own metabolism, as evidenced by stable plasma 6β-naltrexol:naltrexone ratios during long-term therapy [3].

Pharmacodynamic Properties: Opioid Receptor Affinity and Antagonism

6β-Naltrexol exhibits high-affinity competitive antagonism at opioid receptors, with dissociation constants (Kᵢ) of 2.12 nM for μ-opioid receptors (MOR), 7.24 nM for κ-opioid receptors (KOR), and 213 nM for δ-opioid receptors (DOR) [1] [5]. This confers 100-fold MOR selectivity over DOR and 3.5-fold selectivity over KOR [5] [9]. Unlike naltrexone (inverse agonist), 6β-naltrexol functions as a neutral antagonist at MOR, lacking intrinsic negative efficacy:

  • Does not suppress basal [³⁵S]GTPγS binding in neuronal membranes
  • Antagonizes both agonist (morphine) and inverse agonist (naltrexone) effects without altering basal signaling [1] [7]

Table 3: Receptor Binding and Functional Activity

Parameterμ-Opioid (MOR)κ-Opioid (KOR)δ-Opioid (DOR)
Kᵢ (nM)2.127.24213
Functional ProfileNeutral antagonistWeak antagonistNegligible activity
Selectivity Ratio10.290.01

Peripheral selectivity is a hallmark property. At 3 mg IV, 6β-naltrexol fully blocks morphine-induced gastrointestinal transit delay (ED₅₀ = 3 mg) but does not reverse morphine analgesia or miosis at doses ≤20 mg [5] [9]. This 10-fold peripheral-central dissociation arises from limited blood-brain barrier penetration, though central effects occur at high concentrations [1] [5].

Comparative Pharmacokinetic Properties: Half-Life, Bioavailability, and Plasma Stability

6β-Naltrexol demonstrates linear pharmacokinetics with dose-proportional AUC increases. Its elimination half-life (t₁/₂ = 11–18 hours) significantly exceeds naltrexone’s (t₁/₂ = 4 hours) [1] [3] [4]. Oral administration of naltrexone yields 6β-naltrexol bioavailability exceeding 100% due to hepatic generation, though direct 6β-naltrexol administration shows low absolute bioavailability (<20%) from first-pass glucuronidation [3] [4].

Table 4: Pharmacokinetic Parameters

Parameter6β-NaltrexolNaltrexone
Half-life (h)11–184
Vd (L/kg)14.2–16.116.7
Plasma Clearance283–318 mL/min137 mL/min
Renal Excretion~65% (metabolites)<2% unchanged

Plasma protein binding is moderate (21–28%), primarily to albumin [4] [9]. The volume of distribution (Vd = 14.2–16.1 L/kg) indicates extensive tissue distribution. Renal excretion eliminates 60–70% as conjugated metabolites, with <5% as unchanged drug [3] [9]. Plasma stability studies show no significant degradation over 24 hours at 37°C [4].

Properties

CAS Number

20410-98-4

Product Name

6a-Naltrexol

IUPAC Name

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1

InChI Key

JLVNEHKORQFVQJ-PYIJOLGTSA-N

SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Synonyms

6 alpha-hydroxynaltrexone
6 alpha-naltrexol
6 beta-hydroxynaltrexone
6 beta-hydroxynaltrexone, hydrochloride
6 beta-naltrexol
6,beta-naltrexol
6alpha-hydroxynaltrexone
beta-naltrexol
N-cyclopropylmethyl-7,8-dihydro-14-hydroxynorisomorphine
naltrexol

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.